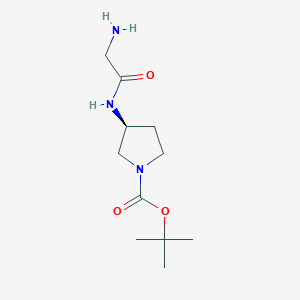

(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Übersicht

Beschreibung

(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a pyrrolidine ring, an amino group, and a tert-butyl ester functional group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Amino Group: Amination reactions are used to introduce the amino group at the desired position.

Acetylation: The amino group is acetylated using acetic anhydride or acetyl chloride.

Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Analyse Chemischer Reaktionen

Hydrolysis of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, a critical step in synthetic workflows.

Reaction Conditions :

-

Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane/water mixtures.

-

Typical Outcome : Deprotection yields the free pyrrolidine amine, enabling further functionalization .

| Reaction Type | Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | TFA/DCM (1:1), 2 h, RT | Deprotected pyrrolidine | >95% |

Mechanistic Insight :

Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol generates the free amine .

Nucleophilic Substitution at the Amide Group

The 2-aminoacetamido side chain participates in nucleophilic reactions, particularly in peptide coupling or alkylation.

Example Reaction :

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives.

-

Acylation : Reacts with activated carboxylic acids (e.g., NHS esters) to form stable tertiary amides.

| Reaction Type | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| Acylation | NHS-activated carboxylic acid, DIPEA, DMF | Peptide-conjugated derivative | Drug discovery intermediates |

Key Data :

-

Coupling Efficiency : >80% when using HATU/DIPEA in DMF.

-

Steric Effects : The (S)-stereochemistry at C3 minimizes steric hindrance, enhancing reaction rates .

Reductive Amination

The primary amine in the 2-aminoacetamido group undergoes reductive amination with aldehydes or ketones.

Protocol :

-

Conditions : Sodium cyanoborohydride (NaBH₃CN), methanol/acetic acid, RT .

-

Scope : Compatible with aromatic and aliphatic carbonyl compounds .

Example :

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | NaBH₃CN, MeOH/HOAc | N-Benzyl-2-aminoacetamido-pyrrolidine | 75% |

Metal-Catalyzed Cross-Coupling

The Boc-protected amine can be modified via Suzuki-Miyaura or Buchwald-Hartwig couplings after deprotection.

Documented Case :

-

Suzuki Coupling : Deprotected pyrrolidine reacts with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃) to form biaryl amine derivatives .

Limitations :

Stability Under Basic Conditions

The compound exhibits stability in mild bases (e.g., aqueous NH₃) but degrades in strong bases (e.g., NaOH).

Critical Data :

-

Base Stability : Stable in 28% NH₄OH/MeOH at 20°C for 48 h .

-

Degradation Pathway : Base-induced cleavage of the amide bond at elevated temperatures .

| Condition | Stability | Degradation Product | Reference |

|---|---|---|---|

| 28% NH₄OH, 48 h | Stable (>95% intact) | None | |

| 1M NaOH, 60°C | Partial decomposition | Pyrrolidine-3-amine |

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibits several noteworthy biological activities:

- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, contributing to cellular protection against oxidative stress. This property is particularly relevant in developing treatments for diseases characterized by oxidative damage.

- Antimicrobial Activity : Derivatives of this compound have shown efficacy against various bacterial strains, suggesting potential applications in developing novel antimicrobial agents. The structural similarities with known antibiotics may facilitate further exploration in this domain.

- Neuroprotective Effects : Some studies suggest that compounds with a pyrrolidine structure may exert protective effects on neuronal cells, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Ammonium hydroxide, sodium iodide | Methanol at room temperature for 48 hours | 96.8% |

This efficient synthesis pathway highlights the compound's accessibility for research and development purposes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other amino acids and derivatives can be insightful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Glycine | Simple amino acid | Neurotransmitter | Smallest amino acid |

| L-Alanine | Methyl side chain | Energy metabolism | Non-polar character |

| L-Proline | Pyrrolidine ring | Collagen synthesis | Unique cyclic structure |

| L-Cysteine | Sulfur-containing | Antioxidant | Involved in protein folding |

This comparison illustrates that this compound combines features from both amino acids and esters, potentially leading to diverse biological activities not observed in simpler compounds .

Neuroprotective Potential

A study investigating neuroprotective agents highlighted that pyrrolidine derivatives could inhibit neuronal apoptosis induced by oxidative stress. The findings suggested that this compound might serve as a lead compound for developing neuroprotective drugs .

Antimicrobial Applications

Another research effort focused on the antimicrobial properties of similar compounds, demonstrating effectiveness against multi-drug resistant bacterial strains. The results indicated that derivatives like this compound could be explored further for pharmaceutical applications targeting bacterial infections .

Wirkmechanismus

The mechanism of action of (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid methyl ester

- (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid ethyl ester

- (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid isopropyl ester

Uniqueness

The tert-butyl ester group in (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester may confer unique properties such as increased steric hindrance, which can affect its reactivity and interactions with other molecules. This can make it distinct from similar compounds with different ester groups.

Biologische Aktivität

(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, with the CAS number 193269-79-3, is a compound that has garnered attention for its potential biological activities. Its molecular formula is CHNO and it has a molecular weight of approximately 243.3 g/mol. This compound is part of a class of molecules that have been explored for their roles in drug development, particularly in the context of targeted protein degradation and other therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 243.3 g/mol |

| CAS Number | 193269-79-3 |

The biological activity of this compound can be understood through its role in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that promote the degradation of specific proteins by recruiting E3 ligases to target proteins, leading to their ubiquitination and subsequent proteasomal degradation. The incorporation of an ester moiety, as seen in this compound, can enhance membrane permeability and bioactivity, making it a promising candidate for drug development .

Biological Activity and Case Studies

- Targeted Protein Degradation : Research indicates that compounds with similar structures to this compound have been successful in enhancing the degradation of target proteins. For example, modifications in linker length and lipophilicity have shown to increase the efficacy of PROTACs in cellular environments .

- Cytotoxicity Studies : In vitro studies have demonstrated that ester derivatives can induce cytotoxic effects on cancer cell lines while maintaining selectivity for target proteins. These findings suggest that this compound may exhibit similar properties, potentially leading to therapeutic applications in oncology .

- Membrane Permeability : The introduction of an ester group has been linked to increased membrane permeability compared to amide counterparts. This characteristic is crucial for drug candidates as it affects bioavailability and overall efficacy in biological systems .

Research Findings

Recent studies have highlighted the significance of structural modifications in enhancing the biological activity of pyrrolidine derivatives:

- Ester vs Amide : The substitution from amide to ester has shown a marked increase in membrane permeability without compromising the binding affinity to target proteins .

- Cytotoxicity Assessment : Compounds structurally related to this compound were tested against various cancer cell lines, demonstrating significant cytotoxic effects. The results suggest a potential pathway for developing new anticancer therapies .

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-[(2-aminoacetyl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)13-9(15)6-12/h8H,4-7,12H2,1-3H3,(H,13,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNSQKNGVKRSAL-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601149467 | |

| Record name | 1,1-Dimethylethyl (3S)-3-[(2-aminoacetyl)amino]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601149467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193269-79-3 | |

| Record name | 1,1-Dimethylethyl (3S)-3-[(2-aminoacetyl)amino]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193269-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S)-3-[(2-aminoacetyl)amino]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601149467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.